5-Bromo-2,6-dichloronicotinonitrile
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 12 bonds, including 11 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic nitrile, and 1 Pyridine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.89 g/mol. It is a solid substance and should be stored in a refrigerator .Scientific Research Applications
Environmental Impact and Microbial Degradation
5-Bromo-2,6-dichloronicotinonitrile, as part of the benzonitrile herbicides family, has significant environmental impacts. Research by Holtze et al. (2008) focuses on the microbial degradation of benzonitrile herbicides, including their environmental fate. This study is crucial in understanding how such compounds break down in soil and water, affecting ecosystems and groundwater quality (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Chemical Synthesis and Applications
The synthesis of derivatives of this compound has been a subject of research, highlighting its potential in various chemical applications. Nozoe et al. (1974) discussed the diazotization of 2-amino-6-bromo-azulene, leading to derivatives such as 5-bromo-2-diazo-2,6-azulenoquinone, which have potential applications in chemical synthesis and pharmaceuticals (Nozoe, Asao, Susumago, & Ando, 1974).
Molecular Structure and Interactions
Understanding the molecular structure of compounds like this compound is essential for their application in various fields, including materials science and drug design. Britton (1997) studied the molecular structure of 4-bromo-2,6-dichlorobenzonitrile, a related compound, emphasizing the importance of molecular interactions in crystal packing (Britton, 1997).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Properties
IUPAC Name |
5-bromo-2,6-dichloropyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLHBMXZVCGMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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